3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride
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Overview
Description
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications .
Scientific Research Applications
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(2,5-dimethylphenoxy)aniline
- 3-Chloro-2-(2,4-dimethylphenoxy)aniline
Uniqueness
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylphenoxy group in specific positions makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-4-(2,4-dimethylphenoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15;/h3-8H,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBFPKAMSBBBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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